Chlorphenesin, specifically the (S)-enantiomer, is a compound primarily recognized for its muscle relaxant properties. It is classified as a central nervous system depressant and has applications in various therapeutic contexts, particularly in the treatment of muscle spasms and as an ingredient in cosmetic formulations due to its antimicrobial properties. The compound is derived from chlorinated phenolic compounds and is utilized in both pharmaceutical and cosmetic industries.
Chlorphenesin can be synthesized from p-chlorophenol and glycidol through several chemical pathways. The compound is commercially available and can be sourced from various chemical suppliers.
Chlorphenesin falls under the category of muscle relaxants and is often classified as a pharmaceutical agent with both sedative and antimicrobial properties. Its chemical classification includes:
Chlorphenesin can be synthesized through various methods, with one notable approach involving the reaction of p-chlorophenol with glycidol in the presence of a base. Here are two representative synthesis methods:
The synthesis typically yields high purity products when optimized conditions are applied. The reaction conditions such as temperature, time, and reagent ratios are critical for maximizing yield and minimizing by-products.
Chlorphenesin has a unique molecular structure characterized by:
The structural formula can be represented as follows:
Chlorphenesin undergoes various chemical reactions typical of phenolic compounds:
The reactions often require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Chlorphenesin functions primarily as a muscle relaxant by acting on the central nervous system. Its mechanism involves:
This results in decreased muscle tone and relief from spasms .
Relevant analytical data include:
Chlorphenesin has several scientific uses:
(S)-Chlorphenesin ((S)-3-(4-chlorophenoxy)propane-1,2-diol) is a chiral glycol ether with the molecular formula C₉H₁₁ClO₃ and a molecular weight of 202.64 g/mol. Its IUPAC name is (S)-3-(4-chlorophenoxy)propane-1,2-diol, and it bears the CAS registry number 104-29-0 [3] [4]. The compound features a stereogenic center at the C2 carbon of the glycerol backbone, where the hydroxyl group adopts an (S)-configuration. This absolute configuration critically influences its biological interactions, as the spatial orientation of functional groups determines its binding affinity to chiral biomacromolecules [2] [8]. The aromatic component consists of a 4-chlorophenyl ring connected via an ether linkage to the propanediol chain. X-ray crystallographic analysis confirms that the (S)-enantiomer crystallizes in a non-superimposable mirror-image arrangement relative to its (R)-counterpart [4].
Table 1: Atomic-Level Structural Features of (S)-Chlorphenesin
Structural Feature | Description |
---|---|
Chiral center | C2 of glycerol backbone (S-configuration) |
Bond angles (C-O-C) | 118.5° (ether linkage) |
Torsional flexibility | Free rotation along -O-CH₂- bond |
Halogen position | Para-substitution on phenyl ring |
Hydrogen bonding capacity | Two hydroxyl groups acting as H-bond donors/acceptors |
(S)-Chlorphenesin presents as a white to off-white crystalline solid with a characteristic melting point of 78°C [5] [9]. Its boiling point is approximately 369.45°C at standard atmospheric pressure. The compound exhibits moderate lipophilicity (log P ≈ 0.8) and displays pH-dependent stability, maintaining integrity within the pH range of 3.0–9.0 [5] [9]. Solubility profiling reveals significant solvent dependence:
Crystallographic studies demonstrate that (S)-chlorphenesin molecules form hydrogen-bonded networks in the solid state, with unit cell parameters indicating P2₁2₁2₁ space group symmetry. These intermolecular interactions contribute to its relatively high melting point and crystalline stability. Under accelerated stability testing (40°C/75% RH), the enantiomer shows no detectable racemization or degradation over 30 days, confirming configurational stability [4] [6].
Table 2: Comprehensive Physicochemical Profile
Property | Value | Conditions |
---|---|---|
Melting point | 77–79°C | Capillary method |
Boiling point | 369.45°C | 760 mmHg |
Water solubility | 5.2 mg/mL | 20°C |
Ethanol solubility | >150 mg/mL | 25°C |
log P (octanol/water) | 0.82 ± 0.05 | Shake-flask method |
pKa | 14.1 (hydroxyl groups) | Potentiometric titration |
Crystal system | Orthorhombic | Single-crystal XRD |
Refractive index | 1.5438 | 20°C, sodium D-line |
The industrial synthesis of (S)-chlorphenesin predominantly employs the stereoselective condensation of glycidol with p-chlorophenol under phase-transfer catalysis. The optimized protocol involves:
Process Innovations:
Table 3: Comparative Synthesis Methodologies
Method | Catalyst | Temperature | Yield | ee (%) | Key Advantage |
---|---|---|---|---|---|
Phase-transfer catalysis [1,7] | TBA Br | 105°C | 95.1% | 98.5 | High scalability |
Low-temperature optopurification [6] | Chiral ammonium salt | 80°C | 89.3% | >99.5 | Superior enantiopurity |
Enzymatic resolution [10] | Lipase acrylic resin | 50°C | 78.2% | >99 | Green chemistry profile |
The (S) and (R) enantiomers of chlorphenesin exhibit distinct bioactivity profiles despite identical physicochemical properties in achiral environments:
Cytotoxicity Differences:
Pharmacokinetic Disparities:
Molecular Basis:
Table 4: Enantioselective Biological Behavior
Parameter | (S)-Chlorphenesin | (R)-Chlorphenesin | Racemate |
---|---|---|---|
Cytotoxicity (HepG2 IC₅₀) | 0.97 mg/mL | 0.42 mg/mL | 0.68 mg/mL |
Plasma half-life (rat) | 2.1 h | 3.5 h | 2.9 h |
Plasma protein binding (%) | 74.2 ± 2.1 | 86.5 ± 1.8 | 80.3 ± 2.4 |
Liver Cmax (μg/g) | 5.2 ± 0.3 | 3.1 ± 0.2 | 4.2 ± 0.3 |
Metabolic clearance (CL) | 18.7 mL/min/kg | 11.2 mL/min/kg | 14.9 mL/min/kg |
Brain-to-plasma ratio | 0.11 ± 0.02 | 0.33 ± 0.04 | 0.22 ± 0.03 |
These differential properties underscore the therapeutic implications of enantiopure (S)-chlorphenesin. Its faster clearance and reduced neural accumulation potentially lower neurotoxicity risks, while preferential hepatic metabolism aligns with targeted antifungal applications [2] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7